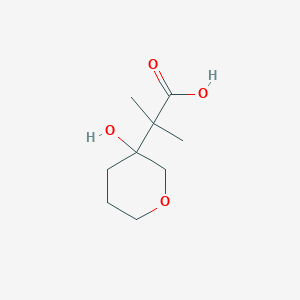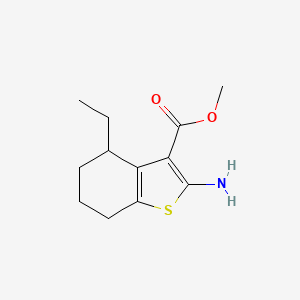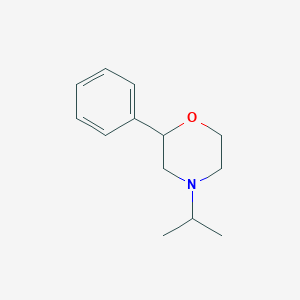
(3r,5r,e)-7-(4-(4-氟苯基)-6-异丙基-2-(N-甲基甲基磺酰胺基)嘧啶-5-基)-3,5-二羟基庚-6-烯酸
描述
(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid is a useful research compound. Its molecular formula is C22H28FN3O6S and its molecular weight is 481.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氟烷基醚物质的分析
本综述提供了对与特定全氟和多氟烷基物质 (PFAS) 相关的环境和人类健康问题的见解。它重点关注在受影响环境中报告的氟烷基醚化合物(醚-PFAS),并将它们与持久性 PFAS(如全氟辛酸 (PFOA) 和全氟辛烷磺酸 (PFOS))进行比较。本文讨论了醚-PFAS 的环境出现、归宿和影响,并重点介绍了用于对其进行定量和半定量分析的方法。本综述以该领域的潜在研究途径和挑战作为结束 (Munoz 等人,2019)。
杀虫剂尿液生物标志物测量
本研究整合了美国环境保护局研究中的尿液代谢物浓度测量结果,以确定儿童接触杀虫剂的趋势、空间和时间模式以及研究领域。它提供了描述人体吸收和消除动力学参数的信息,有助于解释代谢物浓度。本文表明,需要进一步研究以充分了解尿液代谢物水平与杀虫剂摄入量估计值之间的观察到的关系 (Egeghy 等人,2011)。
渗透带中的 PFAS 混合物
该研究评估了 PFAS 组分的岩性分离,因为它们在受污染场地渗透带中被输送。它提供了一个高分辨率的现场数据案例研究,对于验证根据实验研究开发的传输模拟模型至关重要。本文详细介绍了 PFAS 浓度随深度的分布,并讨论了转化过程,重点介绍了与 PFAS 相关的环境和健康问题 (Bekele 等人,2020)。
5H-吡喃并[2,3-d]嘧啶-2-酮/2,4-二酮(硫酮)的合成
本综述重点介绍了使用杂化催化剂合成 5H-吡喃并[2,3-d]嘧啶骨架。它涵盖了合成途径、在医药和制药工业中的应用以及先导分子的开发。本综述强调了这项研究对于在药物开发中更广泛的催化应用的重要性 (Parmar 等人,2023)。
作用机制
Target of Action
Rosuvastatin, also known as (3R,5R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Rosuvastatin is a statin medication and a competitive inhibitor of HMG-CoA reductase . It inhibits the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where decreased hepatic cholesterol production leads to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The inhibition of HMG-CoA reductase by rosuvastatin affects the mevalonate pathway, which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . Additionally, rosuvastatin and its optical isomers have been found to activate the pregnane X receptor (PXR) and induce CYP2A6, CYP2B6, and CYP3A4 in human hepatocytes .
Pharmacokinetics
Rosuvastatin is given once daily in doses ranging from 5 to 80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours (range: 0.5–6 hours) under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .
Result of Action
The primary result of rosuvastatin’s action is a significant reduction in LDL cholesterol levels . This reduction in LDL cholesterol has been shown in numerous studies to significantly reduce the risk of development of cardiovascular disease (CVD) and all-cause mortality . In fact, rosuvastatin is considered the most potent statin; doses of 10 to 40 mg per day were found to result in a 45.8% to 54.6% decrease in LDL cholesterol levels .
Action Environment
The action, efficacy, and stability of rosuvastatin can be influenced by various environmental factors. For instance, the pharmacokinetics of rosuvastatin can vary between races . Additionally, certain conditions such as old age, renal and hepatic impairment, and the presence of a pharmacogenetic SLCO1B1*1 a/*5 variant can increase the risk of statin-induced myopathy . Furthermore, the interaction of rosuvastatin with other drugs can also influence its action .
生化分析
Biochemical Properties
Rosuvastatin diastereomers interact with several enzymes and proteins within the body. They are known to inhibit the enzyme HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway . This interaction reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . Additionally, rosuvastatin diastereomers have been found to activate the pregnane X receptor (PXR), leading to the induction of CYP2A6, CYP2B6, and CYP3A4 enzymes in human hepatocytes .
Cellular Effects
The effects of rosuvastatin diastereomers on cellular processes are significant. By inhibiting HMG-CoA reductase, they reduce the production of cholesterol within cells, impacting lipid metabolism . This can influence cell signaling pathways related to cholesterol homeostasis. Additionally, rosuvastatin diastereomers have been found to induce the expression of drug-metabolizing P450 enzymes in primary human hepatocytes, which can impact the metabolism of other drugs and endogenous compounds within the cell .
Molecular Mechanism
The molecular mechanism of action of rosuvastatin diastereomers primarily involves the competitive inhibition of HMG-CoA reductase . By binding to this enzyme, they prevent the conversion of HMG-CoA to mevalonate, a crucial step in the cholesterol biosynthesis pathway. This leads to a decrease in the production of cholesterol within the liver. Additionally, the activation of PXR by rosuvastatin diastereomers leads to the induction of CYP2A6, CYP2B6, and CYP3A4 enzymes, potentially influencing the metabolism of other drugs and endogenous compounds .
Temporal Effects in Laboratory Settings
It is known that rosuvastatin, the parent compound, has a long half-life, suggesting that its diastereomers may also exhibit prolonged effects .
Dosage Effects in Animal Models
Studies on rosuvastatin have shown that high doses can lead to premature death in mice with a hypercholesterolemic diet
Metabolic Pathways
Rosuvastatin diastereomers are involved in the cholesterol biosynthesis pathway through their inhibition of HMG-CoA reductase . They may also influence the metabolism of other drugs and endogenous compounds through their induction of CYP2A6, CYP2B6, and CYP3A4 enzymes .
Transport and Distribution
Rosuvastatin diastereomers are likely to be transported and distributed within cells and tissues in a similar manner to rosuvastatin. Rosuvastatin is known to be taken up into cells via active transport by OATP1B1, OATP1B3, and OATP2B1 transporters, and it is excreted from cells predominantly by the BCRP transporter .
Subcellular Localization
Given their role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it is likely that they localize to this subcellular compartment .
属性
IUPAC Name |
(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHUIZQVSMCRT-YXWZHEERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094100-06-7 | |
| Record name | Rosuvastatin diastereomers | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094100067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROSUVASTATIN DIASTEREOMERS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K637T66PWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino}acetic acid](/img/structure/B6615977.png)
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)

![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)







